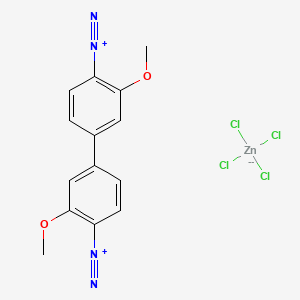

Fast Blue B Salt

説明

Fast Blue B Salt (C₁₄H₁₂Cl₄N₄O₂Zn, molecular weight: 475.47) is a diazonium salt widely used in biochemical and histochemical applications. It appears as a dark green or brown powder, is light-sensitive, and requires storage at 2–8°C . Its primary applications include:

- Diazo coupling reactions for detecting phosphatases .

- Paper chromatography for flavonoids, amines, and phenols .

- Protein staining and thin-layer chromatography (TLC) analysis of aflatoxins .

- Maximum absorption at 371 nm, with ≥95% dye content in commercial preparations .

Notably, it is classified as carcinogenic (Category 1B) under the Globally Harmonized System (GHS) due to its o-dianisidine component .

特性

CAS番号 |

84633-94-3 |

|---|---|

分子式 |

C14H12Cl4N4O2Zn |

分子量 |

475.5 g/mol |

IUPAC名 |

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) |

InChI |

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 |

InChIキー |

GPPKNJIWDULNQH-UHFFFAOYSA-J |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |

正規SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |

他のCAS番号 |

84633-94-3 |

製品の起源 |

United States |

準備方法

The synthesis of Fast Blue B Salt typically involves the reaction of zinc chloride with a ligand containing nitrogen and oxygen donor atoms. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Diazonium Coupling Reactions

Fast Blue B Salt reacts with electron-rich aromatic compounds (e.g., phenols, amines) to form stable azo dyes. This reaction is pH-dependent and critical for its staining applications:

The coupling mechanism involves electrophilic attack of the diazonium group on the aromatic ring, forming a covalent N=N bond. Reaction rates increase in mildly alkaline conditions (pH 7.5–8.5) .

Oxidation and Reduction

The diazonium group in Fast Blue B Salt undergoes redox transformations under controlled conditions:

Oxidation

-

Reagents : H₂O₂, KMnO₄

-

Mechanism : Electron transfer from the diazonium group generates reactive intermediates, leading to ring hydroxylation.

Reduction

-

Reagents : NaBH₄, Zn/HCl

-

Application : Used to terminate staining reactions or reduce background noise in assays.

Substitution Reactions

The chloride counterion in Fast Blue B Salt can be replaced by nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| I⁻ | Acetone, RT | Fast Blue B iodide |

| SO₃²⁻ | Aqueous, pH 6.0 | Sulfonated derivative |

These substitutions modify solubility and reactivity, enabling tailored formulations for specific assays .

Photochemical Degradation

Fast Blue B Salt is light-sensitive, undergoing decomposition under UV/visible light:

-

Primary Pathway : Cleavage of the N=N bond, yielding aryl radicals and nitrogen gas .

-

Stabilizers : Addition of 1% PVP-K30 reduces degradation by 80% in aqueous solutions .

Comparative Reactivity with Analogues

| Compound | Reactivity with Phenols | Optimal pH | Stability |

|---|---|---|---|

| Fast Blue B Salt | High | 7.5–8.0 | Moderate (light-sensitive) |

| Fast Blue RR | Moderate | 6.5–7.5 | High |

| Fast Garnet GBC | Low | 8.0–9.0 | Low |

Fast Blue B Salt outperforms analogues in coupling efficiency with phenolic substrates but requires stringent light protection .

科学的研究の応用

Fast Blue B Salt has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based drugs.

Industry: Fast Blue B Salt is used in the production of advanced materials, including nanomaterials and coordination polymers.

作用機序

The mechanism of action of Fast Blue B Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The zinc ion in the compound plays a crucial role in its activity, facilitating the binding to target molecules and modulating their function. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

類似化合物との比較

Chemical and Functional Properties

The table below compares Fast Blue B Salt with structurally or functionally related diazonium salts:

Key Observations:

- Structural Differences : Fast Blue B Salt contains a zinc chloride complex and o-dianisidine, whereas Fast Blue BB Salt (used in methanesulfinic acid assays) may differ in substituents, enhancing its molar absorptivity .

- Sensitivity: Fast Corinth V demonstrates superior sensitivity (LOD: 0.003 mg/mL) for cannabinoids compared to Fast Blue B Salt’s broader but less quantified use in phosphatase assays .

- Stability : Fast Blue B Salt requires cold storage, while Fast Corinth V exhibits remarkable room-temperature stability .

Analytical Performance in Specific Assays

Fast Blue B Salt in Phosphatase Detection

- Used in histochemistry to detect alkaline phosphatase via hydrolysis of naphthol AS-BI phosphate, forming an insoluble blue precipitate .

- Limitation : Susceptible to interference from heavy metals, necessitating high-purity reagents .

Fast Blue BB Salt in Methanesulfinic Acid Assays

- Optimal molar ratio >50 for color development with methanesulfinic acid .

- Extraction efficiency depends on methanol/butanol ratios (1:1 to 3:1) .

Fast Corinth V in Cannabinoid Quantification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。